N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
This compound is a pyrazolopyridine derivative with various functional groups attached. Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused to a pyridine ring. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolopyridine core, and the attachment of the various functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with various substituents attached. These include an ethylphenyl group, a methoxyethyl group, and a carboxamide group .Chemical Reactions Analysis
As a pyrazolopyridine derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the pyrazole or pyridine rings, or reactions involving the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- An important application of this compound and its derivatives is in the synthesis of various bioactive molecules. For instance, it serves as an intermediate in the synthesis of apixaban, an anticoagulant. X-ray powder diffraction data are crucial in confirming the purity and structural integrity of these intermediates (Wang et al., 2017).
Heterocyclic Compound Synthesis
- This compound is also utilized in creating novel heterocyclic compounds. The synthesis of related 1,2,4-Oxadiazole heterocyclic compounds containing 2-H-Pyranopyridine-2-one moiety has been reported, highlighting its role in developing new pharmacologically active structures (Kumar & Mashelker, 2007).
Crystallographic Studies
- The compound is also significant in crystallographic studies of related compounds, aiding in understanding their molecular structure and properties. Studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines provide insights into the tautomeric structures of similar compounds in solution and crystal states (Quiroga et al., 1999).
Material Science Applications
- In material sciences, derivatives of this compound have been used to synthesize materials with specific thermal and optical properties. Pyrazolo[4,3-b]pyridine derivatives have been shown to form polycrystalline structures and display distinct optical band gaps, making them potentially useful in electronic devices (El-Menyawy et al., 2019).
Anticancer Research
- The compound has also been investigated for potential anticancer applications. Synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have revealed cytotoxic activity against certain cancer cells, suggesting a role in developing new anticancer drugs (Hassan et al., 2014).
Tuberculosis Treatment Research
- Derivatives of this compound have been explored as inhibitors of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This indicates its potential application in treating infectious diseases (Samala et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-17-9-7-8-12-21(17)25-23(29)19-15-27(13-14-31-2)16-20-22(19)26-28(24(20)30)18-10-5-4-6-11-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEKNJWELVLWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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